(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
Beschreibung
Historical Context of Chiral Bisphosphine Ligands in Organometallic Chemistry
Chiral bisphosphine ligands have been pivotal in advancing asymmetric catalysis since the 1970s, with seminal contributions from Knowles (CAMP) and Noyori (BINAP). These ligands exploit phosphorus donor atoms to create stereodefined coordination environments around transition metals, enabling enantioselective bond-forming reactions. Early ligands like DIOP and Chiraphos established the importance of backbone rigidity and stereogenic phosphorus centers. However, limitations in modularity and steric tunability prompted innovations in tropos (axially unfixed) ligands, such as BiphPHOX, which dynamically adapt to substrate coordination.
The evolution toward dibenzo-fused scaffolds, including dibenzo[d,f]dioxonine systems, emerged from efforts to balance conformational flexibility and stereochemical stability. For example, Zhang et al. demonstrated that biphenyl phosphine–oxazoline ligands (BiphPHOX) induce axial chirality upon metal coordination, overcoming the inherent racemization of tropos precursors. This principle underpins the design of (R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h]dioxonine, where the dioxonine backbone enforces a predefined chiral pocket while retaining adaptability for substrate binding.
Structural Classification Within the Dibenzo[d,f]dioxonine Family
The ligand’s core structure comprises a dibenzo[f,h]dioxonine framework—a bicyclic system featuring two benzene rings fused to a 1,5-dioxonine moiety (Figure 1). Key structural attributes include:
The 7,8-dihydro substitution reduces ring strain, enhancing thermal stability compared to fully unsaturated analogs. The diisopropylphosphino groups introduce significant steric bulk, favoring the formation of monodentate or chelated metal complexes depending on the metal’s coordination preferences. This structural duality enables applications in both low-coordinate (e.g., Ir(I)) and high-coordinate (e.g., Pd(II)) systems.
Significance of R-Configuration in Asymmetric Catalysis
The R-configuration at the phosphorus centers dictates the ligand’s spatial arrangement, which is critical for enantioselective catalysis. In iridium complexes, for instance, Λ- or Δ-metal centrochirality arises from the ligand’s stereochemistry, directly influencing the prochiral face of substrates like α,β-unsaturated carbonyls. Zhang et al. observed that S-configured BiphPHOX–Ir complexes preferentially hydrogenate exo-cyclic olefins due to steric shielding of the Re-face. Similarly, the R-configuration in dibenzo[d,f]dioxonine ligands likely orients diisopropyl groups to block specific substrate trajectories, enabling high enantiomeric excess (e.g., 90–98% ee in Friedel–Crafts additions).
The ligand’s stereochemical robustness is notable given the substitutional lability of its acetonitrile-derived precursors. Studies on analogous Ir(III) complexes confirm that metal-centered chirality remains intact despite ligand exchange, ensuring consistent stereochemical outcomes across catalytic cycles. This stability, combined with the tunable steric profile of diisopropylphosphino groups, positions (R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h]dioxonine as a versatile scaffold for next-generation asymmetric catalysts.
(Continued in subsequent sections with further structural analysis, synthetic routes, and catalytic case studies...)
Eigenschaften
Molekularformel |
C27H40O2P2 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
[17-di(propan-2-yl)phosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C27H40O2P2/c1-18(2)30(19(3)4)24-14-9-12-22-26(24)27-23(29-17-11-16-28-22)13-10-15-25(27)31(20(5)6)21(7)8/h9-10,12-15,18-21H,11,16-17H2,1-8H3 |
InChI-Schlüssel |
PACBWNDAJPMFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=CC=CC2=C1C3=C(C=CC=C3P(C(C)C)C(C)C)OCCCO2)C(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of diisopropylphosphine with a suitable dibenzo[dioxonine] precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Complexation: It forms stable complexes with transition metals, which are crucial for its catalytic activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various metal salts for complexation. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes .
Wissenschaftliche Forschungsanwendungen
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine involves its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of desired products through a series of coordinated steps. The phosphine groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-(+)-1,13-Bis(diphenylphosphino) Analogue
The S-enantiomer (CAS: 486429-99-6) shares the same dibenzo[1,5]dioxonine backbone but substitutes diphenylphosphine groups instead of diisopropylphosphine. Key differences include:
- Steric and Electronic Profiles : Diphenyl groups introduce greater π-accepting ability but less steric hindrance compared to diisopropyl groups, altering substrate binding in catalytic cycles .
- Catalytic Performance : The R-enantiomer is preferred in ruthenium complexes (e.g., 44-0109 ) for asymmetric hydrogenation, whereas the S-enantiomer may favor alternative stereochemical outcomes .
Substituent Variation: Diisopropyl vs. Diphenylphosphine Analogues
The compound 1,13-Bis(diphenylphosphanyl)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine (CAS: 920317-38-0) replaces diisopropyl with diphenylphosphine groups. Differences include:
- Electronic Effects : Diphenylphosphine enhances π-backbonding, stabilizing metal centers in low-oxidation states, while diisopropylphosphine offers stronger σ-donation .
- Steric Demand : Diisopropyl groups create a more congested coordination environment, favoring substrates with bulky functional groups .
Backbone-Modified Ligands
a. catASium® M (CAS: 505092-86-4)
- Structure : Simplified backbone (C16H24O3P2) with a lower molecular weight (326.31 g/mol).
- Application : Used in Degussa’s catalyst kits for hydroformylation, contrasting with the R-enantiomer’s role in hydrogenation .
b. XylBINAP
- Structure : Binaphthyl backbone with di(3,5-xylyl)phosphine groups.
- Comparison : Bulkier substituents provide superior enantioselectivity in certain Suzuki-Miyaura couplings but require higher catalyst loadings .
c. Bn-SIPHOX (C39H34NOP)
- Structure: Incorporates a benzyl-oxazoline moiety, enabling dual coordination modes (P and N donors).
Comparative Data Table
Research Findings and Performance Insights
- Enantioselectivity : The R-enantiomer achieves >99% e.e. in hydrogenation of α,β-unsaturated ketones, outperforming S-enantiomer analogs by 10–15% in specific substrates .
- Thermal Stability : Diisopropylphosphine derivatives exhibit superior stability at elevated temperatures (up to 120°C) compared to diphenyl variants, critical for industrial processes .
- Cost and Accessibility : The R-enantiomer is priced at $288/500 mg (BLD Pharm), while catASium® M costs $76/100 mg , reflecting differences in synthetic complexity .
Biologische Aktivität
(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is a phosphine ligand with significant implications in coordination chemistry and catalysis. Its biological activity, particularly in the context of medicinal chemistry, is an area of growing interest. This article reviews the compound's synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C39H32O2P2
- Molecular Weight : 594.6 g/mol
- CAS Number : 301847-89-2
- Structure : The compound features a complex arrangement of dioxonine and phosphino groups which contribute to its unique reactivity and biological interactions.
Antibacterial Activity
A study involving similar phosphine compounds highlighted their effectiveness against various bacterial strains. Notably:
- Staphylococcus aureus : Exhibited significant activity with minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
- Pseudomonas aeruginosa : Some derivatives showed excellent antibacterial activity.
Antifungal Activity
Compounds structurally related to (R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine have also been tested for antifungal properties:
- Candida albicans : Several derivatives displayed potent antifungal activity.
Study 1: Synthesis and Biological Evaluation
A series of dioxolane derivatives were synthesized and evaluated for their biological activities. The findings indicated that:
- Compounds with specific substituents on the dioxolane ring exhibited enhanced antibacterial and antifungal activities.
- The structure-activity relationship (SAR) was established showing that modifications could significantly impact efficacy.
| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
|---|---|---|
| Compound 1 | 625 | 500 |
| Compound 2 | 1250 | 250 |
| Compound 3 | - | - |
Study 2: Phosphine Ligands in Antimicrobial Applications
Phosphine ligands have been explored for their potential as antimicrobial agents. The study concluded that:
- The presence of bulky diisopropyl groups enhances the interaction with microbial targets.
- The compound's ability to form stable complexes with metal ions may contribute to its biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
